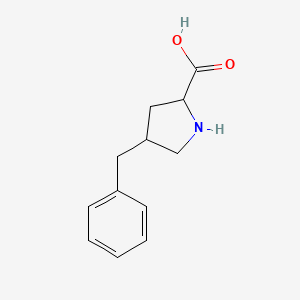![molecular formula C6H2BrClN2O B15299598 6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine CAS No. 1211539-13-7](/img/structure/B15299598.png)
6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that has garnered interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of bromine and chlorine atoms attached to an oxazolo-pyridine ring system, which imparts distinct chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine typically involves the reaction of oxazolo[4,5-b]pyridine with brominating and chlorinating agents. One common method involves the use of N-bromo-succinimide (NBS) and N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as N,N-dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions such as Suzuki and Heck reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Solvents like DMF, dichloromethane, and toluene are frequently used to dissolve reactants and control reaction conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolo[4,5-b]pyridine derivatives, which can exhibit different chemical and biological properties depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials and agrochemicals
Wirkmechanismus
The mechanism of action of 6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-[1,3]oxazolo[4,5-b]pyridine
- 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
- 6-Bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine
Uniqueness
6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine is unique due to the simultaneous presence of bromine and chlorine atoms, which imparts distinct reactivity and biological activity compared to its analogs. This dual halogenation can lead to enhanced potency and selectivity in its applications .
Eigenschaften
CAS-Nummer |
1211539-13-7 |
|---|---|
Molekularformel |
C6H2BrClN2O |
Molekulargewicht |
233.45 g/mol |
IUPAC-Name |
6-bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H2BrClN2O/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H |
InChI-Schlüssel |
CEGCWRUMZAVLHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1OC(=N2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


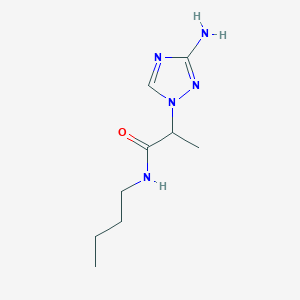
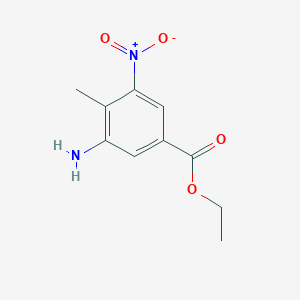
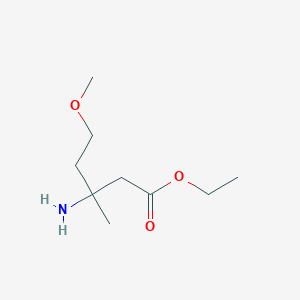
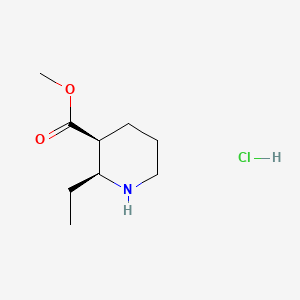


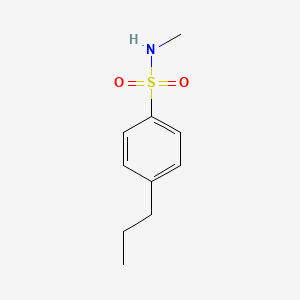
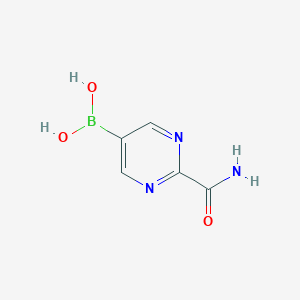

![4,6-difluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15299588.png)
